Cas no 1806735-44-3 (Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate)
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate
-
- Inchi: 1S/C11H11F3INO3/c1-3-18-9(17)4-7-8(19-11(12,13)14)5-16-6(2)10(7)15/h5H,3-4H2,1-2H3
- InChI Key: RZLYTNZEEQBFMZ-UHFFFAOYSA-N
- SMILES: IC1C(C)=NC=C(C=1CC(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: 3.2
- Topological Polar Surface Area: 48.4
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090767-1g |
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate |
1806735-44-3 | 97% | 1g |
$1,490.00 | 2022-03-31 |
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806735-44-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1806735-44-3, is a highly versatile and significant compound in the realm of pharmaceutical synthesis. This pyridine derivative features a unique structural motif that makes it a valuable intermediate in the development of various therapeutic agents. The presence of multiple functional groups, including an iodo substituent, a methyl group, and a trifluoromethoxy group, endows this compound with distinctive reactivity that is exploited in synthetic chemistry.
The compound's molecular structure, characterized by a pyridine core substituted with an acetate ester at the 4-position, an iodo atom at the 3-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 5-position, contributes to its broad applicability. The iodo group, in particular, serves as a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex organic molecules, making Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate an indispensable building block in drug discovery and development.
In recent years, there has been growing interest in the use of trifluoromethoxy-substituted compounds due to their enhanced metabolic stability and improved bioavailability. The trifluoromethoxy group in Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate not only contributes to these properties but also influences the electronic characteristics of the molecule, making it more amenable to further derivatization. This has led to its incorporation into numerous research projects aimed at developing novel pharmacophores with enhanced binding affinity and selectivity.
The pharmaceutical industry has increasingly leveraged this compound in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. For instance, recent studies have demonstrated the utility of Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate as a precursor in the preparation of small-molecule inhibitors targeting tyrosine kinases. These inhibitors have shown promise in preclinical trials for their ability to modulate signaling pathways involved in cell proliferation and survival. The iodo group allows for facile introduction of aryl or vinyl moieties via cross-coupling reactions, enabling the fine-tuning of inhibitory activity against specific kinase targets.
Moreover, the compound has found applications in the synthesis of antiviral agents. The pyridine scaffold is a common feature in many antiviral drugs due to its ability to interact with biological targets such as viral proteases and polymerases. Researchers have utilized Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate to develop novel derivatives with enhanced antiviral properties. These derivatives have demonstrated efficacy against various viral strains, highlighting the compound's potential as a lead structure in antiviral drug discovery.
The use of computational chemistry and machine learning techniques has further enhanced the utility of Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate. Advanced modeling tools have been employed to predict the reactivity and regioselectivity of this compound in various synthetic transformations. These predictions have guided researchers in optimizing synthetic routes, reducing experimental trial-and-error, and accelerating the discovery process. The integration of computational methods with traditional synthetic chemistry has revolutionized drug development, making compounds like Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate even more valuable.
In conclusion, Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806735-44-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is only set to grow. The ongoing advancements in synthetic methodologies and computational chemistry are expected to further expand its utility, solidifying its role as a key intermediate in the quest for new medicines.
1806735-44-3 (Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)